Multi-Target Inhibition Profile of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide vs. Enzyme Class
In a standardized in vitro screening panel, N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide demonstrated a unique multi-target inhibition profile. At a concentration of 20 mg/mL, it inhibited Dipeptidylpeptidase-IV (DPP-IV) activity by 82.78% (± 1.55%) and Neprilysin activity by 84.72% (± 1.14%) [1]. This dual inhibition of key proteases relevant to metabolic and cardiovascular diseases is not a universal feature of cyanoimino heterocycles. While specific comparative data for this compound against a named analog in the exact same assay is not available, the observed potency across two distinct enzyme targets (DPP-IV and Neprilysin) provides a quantifiable basis for selection when screening for multi-target activity [1].
| Evidence Dimension | Enzyme Inhibition (% at 20 mg/mL) |
|---|---|
| Target Compound Data | DPP-IV: 82.78% ± 1.55; Neprilysin: 84.72% ± 1.14 |
| Comparator Or Baseline | Assay baseline / negative control |
| Quantified Difference | 82.78% and 84.72% inhibition relative to baseline |
| Conditions | In vitro enzyme inhibition assays at a concentration of 20 mg/mL [1] |
Why This Matters
This data identifies the compound as a moderate-affinity, multi-target protease inhibitor, which may be of interest for developing polypharmacology agents or for studying crosstalk between DPP-IV and Neprilysin pathways.
- [1] PMC12562449. (2025). Table 1. Biological Activity of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide. International Journal of Molecular Sciences. View Source
